molecular formula C8H13NO4 B1432717 8-Nitro-1,4-dioxaspiro[4.5]decane CAS No. 635728-10-8

8-Nitro-1,4-dioxaspiro[4.5]decane

Cat. No. B1432717
CAS RN: 635728-10-8
M. Wt: 187.19 g/mol
InChI Key: QWKNDRYGFOFRES-UHFFFAOYSA-N
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Description

“8-Nitro-1,4-dioxaspiro[4.5]decane” is a chemical compound with the molecular formula C8H13NO4 . It is a derivative of “1,4-dioxaspiro[4.5]decane”, which has the molecular formula C8H14O2 .


Molecular Structure Analysis

The molecular structure of “1,4-dioxaspiro[4.5]decane”, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The specific molecular structure of “this compound” is not available in the current literature.

Scientific Research Applications

Synthesis and Characterization

8-Nitro-1,4-dioxaspiro[4.5]decane is involved in the synthesis of complex organic compounds, serving as an intermediate in the creation of pharmaceuticals, liquid crystals, and insecticides. Its synthesis involves selective deketalization in acidic solutions, with optimization of reaction conditions to improve yields and reduce reaction times. This compound is recognized for its bifunctional nature, making it a valuable synthetic intermediate in organic chemistry (Zhang Feng-bao, 2006).

Conformational Analysis

The molecular structure and conformation of derivatives of this compound, such as the trinitro variant, have been established through X-ray diffraction analysis and NMR spectroscopy. This research aids in understanding the three-dimensional arrangement of atoms in these molecules, which is crucial for predicting their reactivity and interactions with other molecules (Yu. M. Atroshchenko et al., 1999).

Application in Nonlinear Optical Materials

Derivatives of this compound have been studied for their potential in nonlinear optical devices. For example, 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has been identified as a promising material for such applications. Research in this area focuses on material purification, crystal growth, and the characterization of optical properties, aiming to enhance the performance of nonlinear optical devices like frequency doublers for laser diodes (K. Kagawa et al., 1994).

Antitubercular Drug Research

Structural studies on compounds similar to this compound have been conducted to assess their potential as antitubercular drug candidates. These studies involve examining the crystalline structure and conformations of these compounds to understand their interactions with biological targets. Such research is crucial for the development of new treatments for tuberculosis (A. Richter et al., 2022).

Safety and Hazards

The safety data sheet for “8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol” advises avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

8-nitro-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-9(11)7-1-3-8(4-2-7)12-5-6-13-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKNDRYGFOFRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1[N+](=O)[O-])OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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